molecular formula C13H22N2O3 B1373019 Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 923009-50-1

Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No. B1373019
CAS RN: 923009-50-1
M. Wt: 254.33 g/mol
InChI Key: QCRYPCJMEOXBJL-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the CAS Number: 923009-50-1 . It has a molecular weight of 254.33 . The compound is stored in a dry environment at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

Supramolecular Arrangements

The compound and its derivatives are integral in the study of crystallographic analysis and supramolecular arrangements. Research on similar structures, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, has shown how substituents on the cyclohexane ring influence these arrangements. This is crucial in understanding molecular and crystal structures (Graus et al., 2010).

Conformationally Restricted Pseudopeptides Synthesis

Derivatives of Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate are used in synthesizing constrained surrogates of dipeptides, such as Pro-Leu and Gly-Leu. These compounds offer insights into the conformational analysis of peptide analogues, playing a significant role in peptide synthesis research (Fernandez et al., 2002).

Reactivity and Chemical Synthesis

The compound's reactivity with other chemical agents is another area of study. Research involving its reaction with N,N-dimethylformamide dimethyl acetal offers insights into the synthesis of biologically active heterocyclic compounds, a field vital for medicinal chemistry (Moskalenko & Boev, 2012).

NMR Spectroscopy in Structural Analysis

NMR spectroscopy plays a crucial role in determining the relative configuration of similar compounds. This technique is used to analyze the stereochemistry and establish tautomeric equilibriums, contributing significantly to the field of structural chemistry (Guerrero-Alvarez et al., 2004).

Crystallographic Studies

Crystal structure studies of related compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, offer valuable insights into molecular symmetry and conformation. These studies contribute to the broader understanding of molecular geometry and interactions (Dong et al., 1999).

Synthesis and Applications in Medicinal Chemistry

Research on the synthesis of related spirocyclic compounds, like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, reveals their potential applications in medicinal chemistry. These compounds provide a foundation for developing novel therapeutics, exploring chemical spaces complementary to existing drug structures (Meyers et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRYPCJMEOXBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676403
Record name tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923009-50-1
Record name tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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